molecular formula C9H9N3O3 B7856538 ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate

ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B7856538
M. Wt: 207.19 g/mol
InChI Key: KRIZSNALCKTVLE-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate is a chemical entity with significant importance in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound is carried out on a larger scale, often involving continuous flow processes and automated systems to ensure high yield and purity. The production methods are optimized for cost-effectiveness and efficiency, utilizing advanced technologies and equipment to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent groups involved.

Scientific Research Applications

ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

ethyl 4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)5-3-10-7-6(5)11-4-12-8(7)13/h3-4,10H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIZSNALCKTVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CNC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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